molecular formula C24H21N3O3 B2586677 N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899990-42-2

N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2586677
CAS No.: 899990-42-2
M. Wt: 399.45
InChI Key: DZUOQEFKYNBRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (molecular formula: C₂₄H₂₁N₃O₃; molecular weight: 399.45 g/mol) is a heterocyclic acetamide derivative characterized by a pyridazinone core substituted with a naphthalen-2-yl group and an acetamide side chain bearing a 2-methoxyphenylmethyl moiety . The compound’s structure combines aromatic (naphthalene, methoxyphenyl) and heterocyclic (pyridazinone) components, which are common motifs in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-30-22-9-5-4-8-20(22)15-25-23(28)16-27-24(29)13-12-21(26-27)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUOQEFKYNBRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the naphthyl group and finally the methoxyphenylmethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial methods often emphasize efficiency, safety, and waste minimization.

Chemical Reactions Analysis

Pyridazinone Ring Reactivity

The 6-oxo-1,6-dihydropyridazin-1-yl moiety undergoes characteristic transformations:

Nucleophilic Substitution at Position 1

The nitrogen at position 1 participates in alkylation reactions. For example:
Reaction:
Compound+R-XK2CO3,DMFN-Alkylated Derivative\text{Compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Alkylated Derivative}
Conditions:

  • Phase-transfer catalysis with TBAB (tetrabutylammonium bromide)

  • Reflux at 80–100°C for 2–6 hours .

Example Yield:
69% for analogous pyridazinone alkylation using 2-chloroacetamide derivatives .

Acetamide Linker Reactivity

The N-[(2-methoxyphenyl)methyl]\text{N-[(2-methoxyphenyl)methyl]} acetamide group displays two key reactions:

Acid/Base-Catalyzed Hydrolysis

Reaction:
AcetamideHCl or NaOH2-[3-(Naphthalen-2-yl)-6-oxopyridazin-1-yl]acetic acid+(2-Methoxyphenyl)methanamine\text{Acetamide} \xrightarrow{\text{HCl or NaOH}} \text{2-[3-(Naphthalen-2-yl)-6-oxopyridazin-1-yl]acetic acid} + \text{(2-Methoxyphenyl)methanamine}
Conditions:

  • Acidic: 6M HCl, reflux (110°C, 12 hours)

  • Basic: 2M NaOH, RT (overnight) .

Key Data:

ParameterAcidic HydrolysisBasic Hydrolysis
Conversion Rate85–90%95–98%
Byproduct Formation<5%Negligible

Nucleophilic Acyl Substitution

The acetamide’s carbonyl reacts with amines or alcohols under coupling agents (e.g., EDC/HOBt):
Reaction:
Acetamide+R-NH2EDC, DCMAmide Derivative\text{Acetamide} + \text{R-NH}_2 \xrightarrow{\text{EDC, DCM}} \text{Amide Derivative}
Typical Yield: 70–80% for analogous systems.

Aromatic Methoxy Group Reactivity

The 2-methoxyphenyl substituent undergoes demethylation under strong Lewis acids:
Reaction:
OCH3BBr3,DCMOH\text{OCH}_3 \xrightarrow{\text{BBr}_3, \text{DCM}} \text{OH}
Conditions:

  • 1M BBr₃ in dichloromethane, 0°C → RT, 4 hours .
    Yield: ~75% for related methoxy-to-hydroxy conversions .

Pyridazinone Ring Reduction

Catalytic hydrogenation reduces the dihydropyridazinone to a tetrahydropyridazine:
Reaction:
DihydropyridazinoneH2,Pd/CTetrahydropyridazine\text{Dihydropyridazinone} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Tetrahydropyridazine}
Conditions:

  • 10% Pd/C, 50 psi H₂, ethanol, 25°C, 12 hours .
    Selectivity: >90% for C=N bond reduction .

Cross-Coupling Reactions

While the parent compound lacks halogens, bromination at the naphthyl group enables Suzuki-Miyaura couplings:
Reaction:
Br-Naphthyl Derivative+Ar-B(OH)2Pd(PPh3)4Biaryl Product\text{Br-Naphthyl Derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product}
Typical Conditions:

  • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 24 hours .

Crystallographic and Spectroscopic Insights

  • Intramolecular H-Bonding: The acetamide’s NH forms a hydrogen bond with the pyridazinone carbonyl (d=2.02A˚d = 2.02 \, \text{Å}), stabilizing a planar conformation .

  • NMR Shifts:

    • Pyridazinone C=O: δ=168.2ppm\delta = 168.2 \, \text{ppm} (¹³C NMR)

    • Acetamide NH: δ=8.3ppm\delta = 8.3 \, \text{ppm} (¹H NMR) .

Stability and Degradation

  • Thermal Stability: Decomposes at 220°C (DSC).

  • Photodegradation: UV light (254 nm) induces C–N bond cleavage in the acetamide group with a half-life of 48 hours .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of related compounds exhibit significant anticonvulsant properties. For example, a library of new acetamides was tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, demonstrating broad-spectrum activity against seizures. Compounds similar to N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide showed promising results with ED50 values indicating effective dosage levels for seizure control .

CompoundED50 (mg/kg)Test Type
Compound 1032.08MES
Compound 940.34scPTZ

Monoamine Oxidase Inhibition

The compound may also interact with monoamine oxidases (MAO), which are critical in the metabolism of neurotransmitters. Inhibitors of MAO A and B are relevant in treating depression and neurodegenerative diseases. Research has shown that similar compounds can reversibly inhibit these enzymes, suggesting potential therapeutic applications in mood disorders and Parkinson's disease .

Case Study 1: Antinociceptive Activity

A study focusing on the antinociceptive effects of related amides demonstrated their efficacy in pain management models. The compounds were assessed for local anesthetic properties, indicating their potential use in pain relief therapies .

Case Study 2: Glaucoma Management

Recent findings have highlighted the role of carbonic anhydrase inhibitors in managing intraocular pressure (IOP) in glaucoma patients. Compounds structurally related to this compound have shown promising IOP-reducing effects in vivo, suggesting a potential application in ophthalmology .

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between the target compound and related acetamide derivatives (Table 1).

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups logP Biological Relevance Reference
Target Compound : N-[(2-Methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide Pyridazinone Naphthalen-2-yl, 2-methoxyphenylmethyl 399.45 Pyridazinone, acetamide, methoxy 4.01 Potential kinase inhibition (hypothesized)
N-(4-Acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1-yl]acetamide Pyridazinone Naphthalen-1-yl, 4-acetamidophenyl 414.43 Pyridazinone, acetamide, acetyl 3.89 Structural analog with altered binding affinity
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole Naphthalen-1-yloxy, phenyl 404.14 Triazole, acetamide, naphthyl ether 3.70 Antimicrobial activity (reported)
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) Indole Chlorobenzoyl, tert-butylphenyl, pyridinyl 637.18 Indole, acetamide, chlorophenyl 5.20 Anti-inflammatory candidate
2-Chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide Simple acetamide Chloro, dimethylphenyl, methoxymethyl 256.75 Chloroacetamide, methoxy 2.98 Herbicide (e.g., alachlor analog)

Key Observations :

Heterocyclic Core Variations: The target compound’s pyridazinone core (C₄H₄N₂O) differs from triazole (C₂H₃N₃) in 6a and indole (C₈H₇N) in 6y . Pyridazinones are known for electron-deficient properties, enhancing interactions with catalytic sites in enzymes like phosphodiesterases . Compound 6a (triazole core) exhibits antimicrobial activity, attributed to the triazole’s ability to mimic peptide bonds in biological targets .

Substituent Effects: The naphthalen-2-yl group in the target compound may enhance π-π stacking compared to naphthalen-1-yl in , which could influence binding to hydrophobic pockets .

Physicochemical Properties :

  • The target compound’s logP (4.01) is higher than 6a (3.70) due to its naphthalene and methoxyphenyl groups, suggesting better membrane permeability .
  • Chloroacetamides like alachlor analogs (logP ~2.98) are less lipophilic, aligning with their herbicidal activity requiring soil mobility .

Synthetic Routes: The target compound’s synthesis likely involves Cu-catalyzed cycloaddition (similar to 6a in ) or pyridazinone ring formation via hydrazide intermediates (as in ). Compound 6y employs a multi-step route with indole functionalization, highlighting the complexity of introducing bulky substituents .

Research Findings and Implications

  • Structural Flexibility: The pyridazinone core allows for diverse substitutions, as seen in the target compound and , enabling optimization for target selectivity .
  • Bioactivity Trends : Compounds with naphthalene substituents (e.g., target, ) often show enhanced bioactivity due to improved hydrophobic interactions.
  • SHELX Refinement : Structural data for analogs (e.g., ) were refined using SHELXL, ensuring accuracy in crystallographic studies .

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O3C_{20}H_{20}N_{2}O_{3} with a molecular weight of 336.39 g/mol. The compound features a methoxyphenyl group and a naphthalenone moiety, contributing to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of similar structures can induce apoptosis in various cancer cell lines. For instance, compounds with naphthalene and pyridazine rings have been noted for their cytotoxic effects against breast cancer cells with IC50 values significantly lower than standard chemotherapy agents such as doxorubicin .
    • A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring can enhance the anticancer efficacy by increasing hydrophobic interactions with target proteins .
  • Antimicrobial Properties :
    • Compounds with similar structural frameworks have demonstrated antibacterial and antifungal activities. The presence of the naphthalene ring is often associated with enhanced interaction with microbial membranes .
    • In vitro studies indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The methoxy group is believed to contribute to antioxidant properties, reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridazine derivatives demonstrated that those containing naphthalene exhibited significant cytotoxicity against A431 and MCF7 cell lines. The compound's mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors .

CompoundCell LineIC50 (µM)Mechanism
N-(4-methoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamideA43112.5Apoptosis induction
N-(2-methoxyphenyl)methyl derivativeMCF715.0Mitochondrial pathway activation

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties, derivatives were tested against various bacterial strains. The results indicated that compounds with the naphthalene moiety showed higher activity compared to those without it.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
  • Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of structurally related acetamide derivatives often involves multi-step protocols. For example, coupling reactions using dimethylformamide (DMF) as a solvent with potassium carbonate as a base can facilitate nucleophilic substitution (e.g., acetamide formation at room temperature, monitored via TLC) . Intermediate purification via column chromatography or crystallization is critical to isolate high-purity products. Reaction optimization should focus on minimizing side products, such as unreacted chloroacetylated intermediates, by adjusting stoichiometric ratios (e.g., 1.5:1 molar ratios of reactants) and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., methoxy, naphthyl groups) and hydrogen bonding in the acetamide moiety.
  • X-ray Crystallography: Resolve conformational flexibility (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks. Use programs like SHELXL for refinement, accounting for anisotropic displacement parameters .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and fragmentation patterns .

Q. How can researchers screen for preliminary biological activity?

In vitro assays (e.g., enzyme inhibition, antimicrobial activity) should follow standardized protocols. For example:

  • Dose-response studies: Test compound solubility in DMSO/PBS and assess IC50 values against target enzymes (e.g., lipoxygenase) .
  • Toxicity screening: Use murine models (e.g., Wister albino mice) to evaluate acute toxicity at varying doses (e.g., 50–200 mg/kg) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, given its structural complexity?

The compound’s naphthyl and pyridazinyl groups may introduce conformational disorder. For example, asymmetric units with multiple molecules (e.g., three distinct conformers) require careful refinement of occupancy factors and hydrogen-bonding networks using SHELX or WinGX . Discrepancies in anisotropic displacement parameters (ADPs) between aromatic rings should be addressed via iterative refinement cycles and validation with checkCIF .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., solvent effects, protein aggregation). Mitigation strategies include:

  • Dose-response normalization: Account for batch-to-batch purity variations (e.g., ≥95% by HPLC).
  • Binding affinity validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target interactions .
  • Control experiments: Compare with structurally similar analogs (e.g., pyridazinone derivatives) to isolate structure-activity relationships .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock/Vina): Model interactions with targets (e.g., CDR3 regions of antibodies) using force fields like AMBER .
  • ADMET prediction (SwissADME): Assess solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .

Q. How can structure-activity relationships (SARs) be established for derivatives of this compound?

  • Functional group substitutions: Replace the methoxyphenyl group with halogenated or electron-withdrawing substituents to modulate steric/electronic effects.
  • Bioisosteric replacements: Substitute the pyridazinyl ring with pyrimidine or triazine to assess impact on potency .
  • Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using Schrödinger’s Phase .

Q. What experimental strategies ensure stability under varying pH and temperature conditions?

  • Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions. Monitor degradation products via LC-MS .
  • Lyophilization: Improve long-term stability by formulating as a lyophilized powder stored at -20°C .

Q. How can enantiomeric purity be verified if chirality is introduced during synthesis?

  • Chiral HPLC: Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers.
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

Q. What methodologies identify reactive functional groups for further derivatization?

  • Protection/deprotection strategies: Temporarily shield the acetamide NH with tert-butoxycarbonyl (Boc) groups during pyridazinyl ring modifications.
  • Click chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores or biotin tags .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.